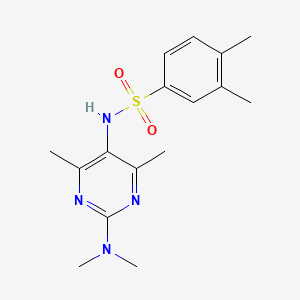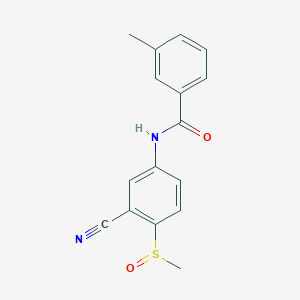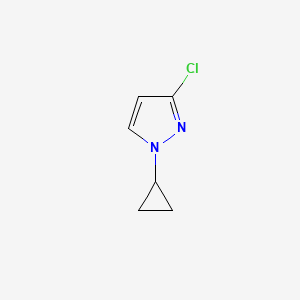
3-Chloro-1-cyclopropyl-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-cyclopropyl-pyrazole is a chemical compound with the CAS Number: 1783435-57-3 . It has a molecular weight of 142.59 and its IUPAC name is 3-chloro-1-cyclopropyl-1H-pyrazole . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole, often involves multicomponent reactions . These reactions can include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-cyclopropyl-pyrazole is represented by the linear formula C6H7ClN2 . The InChI code for this compound is 1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
3-Chloro-1-cyclopropyl-pyrazole is a pale-yellow to yellow-brown liquid . It has a molecular weight of 142.59 and its linear formula is C6H7ClN2 .Applications De Recherche Scientifique
Reactivity in Catalyzed Arylations
3-Chloro-1-cyclopropyl-pyrazole derivatives demonstrate notable reactivity in palladium-catalyzed direct arylations. These reactions efficiently produce C4-arylated pyrazoles without decomposing the cyclopropyl unit, allowing for diverse functional group tolerance (Sidhom et al., 2018).
Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles
Research shows that cyclopropyl oximes can be used in a one-pot synthesis of fully substituted 1H-pyrazoles and isoxazoles. This synthesis method is dependent on reaction conditions, demonstrating the versatility of 3-chloro-1-cyclopropyl-pyrazole in chemical transformations (Wang et al., 2008).
Conformational and NBO Analysis
The conformational studies and Natural Bond Orbital (NBO) analysis of 3-chloro-1-cyclopropyl-pyrazole derivatives highlight their structural and electronic properties, providing insights into their potential applications in various fields (Channar et al., 2019).
Synthesis Pathways for Isosteres of Imidazole Fungicides
The compound is used in the synthesis of tetrasubstituted pyrazoles through different cyclization strategies. These pyrazoles are isosteres of imidazole fungicides, indicating potential applications in agriculture and pest control (Dumeunier et al., 2013).
Synthesis and Biological Evaluation as Antifungal Agents
3-Chloro-1-cyclopropyl-pyrazole derivatives have been synthesized and evaluated for their antifungal activity, specifically against Candida albicans. This suggests its potential use in developing new antifungal medications or agricultural chemicals (Maruoka et al., 2008).
Use in Scalable Processes for Insecticidal Candidates
The compound has been evaluated in the development of scalable processes for insecticidal candidates, such as in the synthesis of tyclopyrazoflor. This shows its utility in large-scale industrial applications related to pest control (Yang et al., 2019).
Safety And Hazards
Orientations Futures
The field of organic synthesis has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These advances suggest a promising future for the synthesis and application of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole.
Propriétés
IUPAC Name |
3-chloro-1-cyclopropylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKWYBYDYGOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-cyclopropyl-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
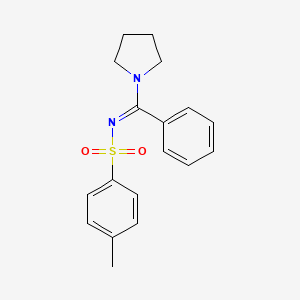
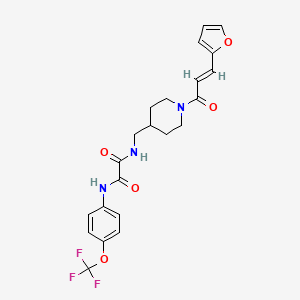
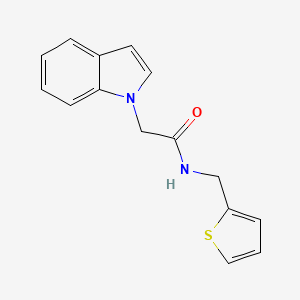
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
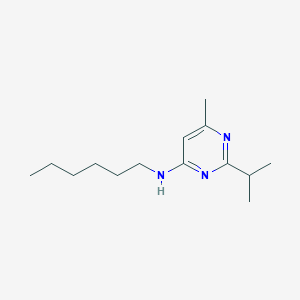
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)

